molecular formula C7H14O2 B1147894 2R - Methylbutyl acetate CAS No. 69743-61-9

2R - Methylbutyl acetate

Cat. No.: B1147894
CAS No.: 69743-61-9
M. Wt: 130.18 g/mol
InChI Key: XHIUFYZDQBSEMF-ZCFIWIBFSA-N
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Description

Significance in Chemical and Biological Systems

2R-Methylbutyl acetate (B1210297) is recognized for its role as a volatile compound contributing to the aroma of various fruits and fermented beverages. smolecule.comevitachem.com In biological systems, it is a metabolite produced by the yeast Saccharomyces cerevisiae during fermentation. nih.govchiralen.com Its fruity aroma is a key component of the sensory profile of products like wine and beer. smolecule.com

The biosynthesis of 2-methylbutyl acetate is linked to the metabolism of the amino acid isoleucine. biorxiv.org The availability of isoleucine can be a limiting factor in the production of this ester in fruits such as apples. evitachem.com Research using inhibitors of branched-chain amino acid biosynthesis has demonstrated that 2-methylbutyl acetate is primarily derived from newly synthesized precursors rather than from pre-existing amino acid pools. biorxiv.orgacs.orgnih.gov This metabolic pathway is crucial for the development of characteristic fruit aromas. biorxiv.orgfrontiersin.org

Historical Trajectories of Research on Branched-Chain Esters

Research into branched-chain esters, a class of compounds that includes 2R-methylbutyl acetate, has historically been driven by their importance in the food and fragrance industries. These esters are major contributors to the natural aromas of many fruits. evitachem.comfrontiersin.org

Early research focused on identifying the volatile compounds present in various fruits and fermented products. Feeding and isotope labeling experiments provided strong evidence that branched-chain amino acids could be directly converted to volatile branched-chain esters in fruit tissues. frontiersin.org More recent studies have delved into the biosynthetic pathways, revealing the role of enzymes like acetohydroxyacid synthase in the formation of the precursors to these esters. biorxiv.orgacs.orgnih.gov The investigation of these pathways has been aided by the use of specific inhibitors to understand the de novo synthesis of these compounds. biorxiv.orgacs.orgnih.gov

Structural Basis for Stereoisomerism in 2R-Methylbutyl Acetate

The molecular structure of 2R-methylbutyl acetate is the foundation of its stereoisomeric properties. The molecule consists of an acetate group linked to a branched butyl group.

2R-Methylbutyl acetate possesses a single chiral center at the second carbon atom of the butyl chain, where a methyl group is attached. smolecule.com An atom is considered a chiral center when it is bonded to four different groups. uomustansiriyah.edu.iq This structural feature gives rise to two different spatial arrangements that are non-superimposable mirror images of each other, known as enantiomers. uomustansiriyah.edu.iq These enantiomers are designated as (2R)-methylbutyl acetate and (2S)-methylbutyl acetate.

While enantiomers share the same physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a property known as optical activity. smolecule.comuomustansiriyah.edu.iq The (2R) and (2S) forms of methylbutyl acetate will rotate plane-polarized light in equal but opposite directions. uomustansiriyah.edu.iq This difference in optical activity is a key characteristic used to distinguish between them. smolecule.com

The Cahn-Ingold-Prelog (CIP) system is the standard method for assigning the absolute configuration of a chiral center. pressbooks.pubmsu.edu This system assigns priorities to the four substituents attached to the chiral carbon based on their atomic number. uomustansiriyah.edu.iqpressbooks.pub

The rules for assigning priorities are as follows:

Atoms with higher atomic numbers receive higher priorities. uomustansiriyah.edu.iqmsu.edu

If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found. uomustansiriyah.edu.iqmsu.edu

Double and triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. pressbooks.pub

Once priorities are assigned (1 being the highest and 4 the lowest), the molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction of the sequence from priority 1 to 2 to 3 is then observed. If the direction is clockwise, the configuration is designated as 'R' (from the Latin rectus for right). If the direction is counter-clockwise, it is designated as 'S' (from the Latin sinister for left). pressbooks.pubmsu.edu There is no direct correlation between the R/S designation and the direction of optical rotation (+/-). uomustansiriyah.edu.iqpressbooks.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69743-61-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[(2R)-2-methylbutyl] acetate

InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

XHIUFYZDQBSEMF-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H](C)COC(=O)C

Canonical SMILES

CCC(C)COC(=O)C

Purity

95% min.

Synonyms

2R - Methylbutyl Acetate

Origin of Product

United States

Stereochemical Investigations of 2r Methylbutyl Acetate

Absolute Configuration Determination Methodologies

Establishing the precise three-dimensional arrangement of atoms, or absolute configuration, for a chiral molecule like 2R-methylbutyl acetate (B1210297) is fundamental. Modern analytical chemistry provides several powerful techniques for this purpose, broadly categorized into spectroscopic and chromatographic methods.

Spectroscopic methods offer a non-destructive means to probe the stereochemistry of chiral molecules. Vibrational Circular Dichroism (VCD) is a principal technique in this domain. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra. The absolute configuration of a molecule like 2R-methylbutyl acetate can be unambiguously determined by comparing its experimental VCD spectrum to a spectrum predicted for a known configuration (e.g., the 'R' form) using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net A match between the experimental and calculated spectra confirms the absolute configuration. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for enantiomeric assignment, typically by using a chiral auxiliary or a chiral solvating agent. purechemistry.org When a chiral molecule like 2R-methylbutyl acetate is reacted with an enantiomerically pure chiral auxiliary, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, will exhibit different NMR spectra, allowing for their differentiation and, by extension, the assignment of the original enantiomer's configuration. purechemistry.org

Another advanced spectroscopic method is molecular rotational spectroscopy using a chiral tagging strategy. In this approach, a weakly bound complex is formed between the molecule of interest and an enantiopure "tag" molecule. illinois.edu The two resulting diastereomeric complexes can be differentiated by their rotational spectra, which allows for the determination of the absolute configuration of the target molecule. illinois.edu

Chromatographic techniques are essential for both separating and analyzing stereoisomers. encyclopedia.pub High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, relying on the use of a Chiral Stationary Phase (CSP). csfarmacie.cz A CSP creates a chiral environment within the chromatographic column, leading to differential interactions (e.g., transient diastereomeric complexes) with the R and S enantiomers. csfarmacie.cz This difference in interaction strength causes one enantiomer to be retained longer in the column than the other, resulting in their separation.

For compounds like 2-methylbutyl acetate, enantioselective GC is a highly effective method. sci-hub.se Cyclodextrin-based stationary phases, such as those found in CYCLOSIL-B or γ-cyclodextrin columns, are frequently used to achieve baseline separation of the R and S enantiomers. researchgate.netmdpi.com Similarly, chiral HPLC using polysaccharide-derived CSPs (e.g., Chiralpak) can resolve the enantiomers, often employing a mobile phase consisting of solvents like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or 2-propanol. chromatographyonline.com The choice of CSP and mobile phase composition is critical for optimizing the resolution between the enantiomeric peaks. csfarmacie.cz

Table 1: Selected Chromatographic Columns for Chiral Analysis of 2-Methylbutyl Acetate and Related Compounds

Chromatographic Technique Column Type (Stationary Phase) Application Example Reference
Gas Chromatography (GC) γ-cyclodextrin Separation of 2-methylbutyl acetate enantiomers in wine. researchgate.netnih.gov
Gas Chromatography (GC) CYCLOSIL-B Achieved the best separation resolution for 2-pentanol (B3026449) enantiomers (precursor to the acetate). mdpi.com

Chirality in Natural Occurrence and Biosynthesis

The chirality of volatile compounds like 2-methylbutyl acetate is often a signature of their biological origin. The enantiomeric distribution and the stereospecificity of the enzymes involved in their creation provide insights into metabolic pathways.

In nature, one enantiomer of a chiral compound is often found in excess of the other. Investigations into various biological sources have revealed specific enantiomeric distributions for 2-methylbutyl acetate.

In Fruits: Studies on apples have shown that the biosynthesis of 2-methylbutyl acetate proceeds to give almost exclusively the (S)-enantiomer. acs.orgresearchgate.net

In Fermented Beverages: Analysis of commercial wines using chiral gas chromatography has demonstrated the exclusive presence of the (S)-enantiomeric form of 2-methylbutyl acetate. researchgate.netnih.gov Research also indicates that the concentration of (S)-2-methylbutyl acetate tends to be higher in red wines than in white wines and increases as the wine ages. nih.gov

The specific enantiomeric ratios observed in nature are a direct result of the stereoselectivity of the biosynthetic enzymes involved. For 2-methylbutyl acetate in apples, the chirality is determined early in the metabolic pathway.

The biosynthesis originates from the amino acid L-isoleucine, which has an (S)-configuration at its α-carbon. acs.orgresearchgate.net Enzymatic conversion of L-isoleucine produces (S)-2-methylbutanol. This chiral alcohol is the direct precursor to the final ester. The final step is the esterification of the alcohol, catalyzed by an enzyme called alcohol acetyltransferase (AAT). Research indicates that this AAT enzyme is not enantiospecific; it will esterify whichever enantiomer of 2-methylbutanol is available. acs.orgresearchgate.net Therefore, the high enantiomeric purity of (S)-2-methylbutyl acetate found in apples is a direct consequence of the stereospecific conversion of L-isoleucine to (S)-2-methylbutanol, not the selectivity of the final esterification step.

Table 2: Enantiomeric Distribution and Biosynthesis of 2-Methylbutyl Acetate in Nature

Biological Matrix Predominant Enantiomer Biosynthetic Precursor Key Stereochemical Determinant Reference
Apples (S)-2-Methylbutyl acetate L-Isoleucine Stereospecific conversion of L-isoleucine to (S)-2-methylbutanol. acs.orgresearchgate.net

Chiral Purity and Enantiomeric Excess Assessment in Research

In chemical synthesis and analysis, it is often necessary to quantify the chiral purity of a sample. This is typically expressed as the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater abundance than the other. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture (a 50:50 mix of both enantiomers).

The assessment of enantiomeric excess for 2R-methylbutyl acetate relies on the same analytical techniques used for stereoisomer resolution. Chiral HPLC and chiral GC are the primary methods. doi.org By separating the enantiomers, the relative area of each peak in the resulting chromatogram can be integrated. The enantiomeric excess is then calculated from these areas. For instance, chiral HPLC analysis has been used to determine the ee of products in research involving asymmetric synthesis. doi.org These chromatographic methods are valued for their ability to provide accurate quantitative data on the enantiomeric ratio within a sample. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of 2r Methylbutyl Acetate

Precursor Metabolism and Derivation from Amino Acids

The biosynthesis of 2-methylbutyl acetate (B1210297) begins with the catabolism of the branched-chain amino acid isoleucine. benchchem.com This metabolic process involves a series of enzymatic steps that convert the initial amino acid into the alcohol precursor required for esterification.

Isoleucine serves as the fundamental starting block for the synthesis of 2-methylbutyl acetate. benchchem.comnih.gov In various organisms, including yeast and plants, isoleucine is catabolized through the Ehrlich pathway to produce 2-methylbutanol, the direct alcohol precursor to 2-methylbutyl acetate. benchchem.comasm.org Studies on strawberries have demonstrated that feeding the fruit with L-isoleucine leads to a significant increase in the production of 2-methylbutyl esters, with 2-methylbutyl acetate being the most prominent among them. nih.gov Similarly, in apples, the accumulation of isoleucine during ripening is directly correlated with the increased production of branched-chain esters like 2-methylbutyl acetate. ashs.org

The metabolic journey from isoleucine to 2-methylbutanol involves several key enzymatic reactions. ashs.org The process is initiated by a transamination reaction, followed by decarboxylation and subsequent reduction to form the alcohol. ashs.org This pathway highlights the central role of isoleucine availability in dictating the final concentration of 2-methylbutyl acetate.

In the context of alcoholic beverages, the metabolism of isoleucine by yeast, such as Saccharomyces cerevisiae, is a primary source of 2-methyl-1-butanol (B89646), which then contributes to the final ester profile of the product. asm.orgnih.gov The efficiency of this conversion can be influenced by the specific yeast strain and fermentation conditions.

The conversion of isoleucine to 2-methylbutyl acetate proceeds through a series of critical intermediate compounds. The initial step in the catabolism of isoleucine is its conversion to α-keto-β-methylvalerate. ashs.orgnih.govpnas.org This α-keto acid is a crucial branch point in the pathway.

From α-keto-β-methylvalerate, the pathway to the alcohol precursor involves two main enzymatic steps. First, a decarboxylation reaction, catalyzed by a branched-chain α-keto acid decarboxylase, converts α-keto-β-methylvalerate into 2-methylbutanal. ashs.org Subsequently, this aldehyde is reduced to 2-methylbutanol by an alcohol dehydrogenase. ashs.org

An alternative pathway for the formation of α-ketobutyrate, a precursor to isoleucine and consequently 2-methylbutyl acetate, has been identified in ripening apples. This pathway involves the formation of citramalate (B1227619) from acetyl-CoA and pyruvate (B1213749), catalyzed by citramalate synthase. pnas.orgpnas.org This finding suggests a mechanism for the sustained production of isoleucine and its derived esters that is not solely dependent on the direct catabolism of threonine. pnas.org

Table 1: Key Intermediates in the Biosynthesis of 2-Methylbutyl Acetate from Isoleucine

Intermediate CompoundRole in the Pathway
α-Keto-β-methylvalerateThe α-keto acid derived from the transamination of isoleucine. It is a direct precursor to 2-methylbutanal. ashs.orgnih.gov
2-MethylbutanalThe aldehyde formed from the decarboxylation of α-keto-β-methylvalerate. It is subsequently reduced to 2-methylbutanol. ashs.org
2-MethylbutanolThe alcohol precursor that is esterified with acetyl-CoA to form 2-methylbutyl acetate. benchchem.comymdb.ca
α-KetobutyrateA precursor in the biosynthesis of isoleucine, which can be formed via the citramalate pathway. pnas.orgpnas.org
CitramalateAn intermediate in an alternative pathway for α-ketobutyrate formation in plants like apples. pnas.orgpnas.org

Enzymatic Synthesis and Biotransformation

The conversion of precursors into the final ester product is orchestrated by a suite of specific enzymes. The activity and characteristics of these enzymes are determinant factors in the rate and quantity of 2-methylbutyl acetate produced.

The final and pivotal step in the formation of 2-methylbutyl acetate is the esterification of 2-methylbutanol with acetyl-CoA. This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT). pnas.org AATs are a family of enzymes responsible for the synthesis of a wide variety of volatile esters in fruits and fermented products.

The substrate specificity of AAT is a critical factor in determining the profile of esters produced. These enzymes exhibit varying affinities for different alcohol and acyl-CoA substrates. The availability of 2-methylbutanol, derived from isoleucine metabolism, and acetyl-CoA directly influences the rate of 2-methylbutyl acetate synthesis by AAT. While AAT is essential for ester formation, the control of synthesis is often considered to be at the level of precursor formation. ashs.org

Recent research in apples has uncovered an alternative pathway for the supply of isoleucine precursors that involves the enzyme citramalate synthase (CMS). pnas.orgpnas.org This enzyme catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate. pnas.orgpnas.org The citramalate is then further metabolized to generate α-ketobutyrate, a key building block for isoleucine biosynthesis.

The significance of the citramalate pathway is that it provides a route for isoleucine and, consequently, 2-methylbutyl acetate production that is not subject to the typical feedback inhibition mechanisms that regulate the traditional threonine-based pathway. pnas.orgpnas.org This allows for the sustained accumulation of isoleucine and its derived esters during fruit ripening. pnas.org The discovery of a functional citramalate pathway in a plant highlights a previously unknown mechanism for controlling the production of important flavor compounds. pnas.orgpnas.org

The efficiency of 2-methylbutyl acetate production is governed by the kinetic properties and catalytic mechanisms of the enzymes involved in its biosynthetic pathway. Threonine deaminase (TD), which catalyzes the first step in the traditional isoleucine biosynthesis pathway, is a key regulatory enzyme. asm.orgpnas.org Its activity is allosterically inhibited by the end product, isoleucine. asm.orgpnas.org However, mutations in the TD enzyme that reduce its sensitivity to feedback inhibition can lead to increased production of isoleucine and, subsequently, higher levels of 2-methyl-1-butanol and 2-methylbutyl acetate. nih.govasm.org

The final esterification step, catalyzed by alcohol acyltransferase (AAT), also has its own set of kinetic parameters. The enzyme's affinity (Km) for its substrates, 2-methylbutanol and acetyl-CoA, and its maximum reaction velocity (Vmax) will dictate the rate of 2-methylbutyl acetate formation under specific cellular conditions. The catalytic mechanism of AATs generally involves a ternary complex with its two substrates.

Understanding the kinetics of these key enzymes provides a framework for predicting and potentially manipulating the production of 2-methylbutyl acetate in various biological systems.

Table 2: Enzymes Involved in the Biosynthesis of 2-Methylbutyl Acetate

EnzymeEC NumberRole in the Pathway
Branched-chain aminotransferase (BCAT)2.6.1.42Catalyzes the initial transamination of isoleucine to α-keto-β-methylvalerate. ashs.org
Branched-chain α-keto acid decarboxylase4.1.1.72Decarboxylates α-keto-β-methylvalerate to form 2-methylbutanal. ashs.org
Alcohol dehydrogenase (ADH)1.1.1.1Reduces 2-methylbutanal to 2-methylbutanol. ashs.org
Alcohol acyltransferase (AAT)2.3.1.84Catalyzes the final esterification of 2-methylbutanol with acetyl-CoA to form 2-methylbutyl acetate. pnas.org
Threonine deaminase (TD)4.3.1.19Catalyzes the deamination of threonine to α-ketobutyrate in the traditional isoleucine biosynthesis pathway. asm.orgpnas.org
Citramalate synthase (CMS)2.3.1.182Catalyzes the formation of citramalate from acetyl-CoA and pyruvate in an alternative pathway for isoleucine precursor synthesis. pnas.orgpnas.org

Regulation of Biosynthetic Processes

The creation of 2R-methylbutyl acetate is not a constant, unregulated process. Instead, it is finely tuned by both the genetic makeup of the organism and a variety of external and internal cues. These regulatory mechanisms ensure that the compound is produced at the appropriate times and in the correct amounts.

Genetic Regulation of Enzyme Expression in Biological Systems

The synthesis of 2R-methylbutyl acetate is ultimately governed by the expression of specific genes that encode the necessary enzymes. The primary enzymes involved are branched-chain amino acid aminotransferases (BCATs) and alcohol acetyltransferases (AATs). wikipedia.orgresearchgate.net The expression of the genes encoding these enzymes is a key control point in the biosynthetic pathway.

In the world of yeast, particularly Saccharomyces cerevisiae, the genes ATF1, Lg-ATF1, and ATF2 are known to encode alcohol acetyltransferases. nih.govymdb.ca Studies have shown that the level of expression of these genes directly impacts the quantity of a wide array of volatile esters produced, including 2-methylbutyl acetate. nih.govymdb.ca Overexpression of the ATF1 gene, for instance, can lead to a significant increase in the production of isoamyl acetate and ethyl acetate. nih.gov This indicates that the amount of AAT enzyme present is a limiting factor in ester synthesis. nih.gov

In plants, the regulation is equally complex. The MdAAT1 gene in apples has been identified as a key player in the synthesis of esters like butyl acetate and 2-methylbutyl acetate. mdpi.com The expression of this gene is not constant; it increases as the fruit ripens, which corresponds with the accumulation of these aroma compounds. mdpi.com Furthermore, genetic variations, such as single-nucleotide polymorphisms within the coding region of the MpAAT1 gene in apples, have been linked to differences in the levels of acetate esters produced. nih.gov

The availability of the precursor molecule, 2-methylbutanol, is also under genetic control. This alcohol is derived from the branched-chain amino acid isoleucine through a series of enzymatic steps. biorxiv.orgnih.gov The genes encoding the enzymes in this pathway, such as those for BCAT, are therefore also critical in regulating the final amount of 2R-methylbutyl acetate. In tomato, for example, several quantitative trait loci (QTLs), which are regions of DNA associated with a particular trait, have been identified for branched-chain amino acids. nih.gov Some of these QTLs are located near the genes for enzymes like ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD), suggesting their role in controlling the precursor supply for ester formation. nih.gov

Table 1: Key Genes in 2R-Methylbutyl Acetate Biosynthesis

Gene/Gene FamilyOrganism(s)Encoded EnzymeRole in Biosynthesis
ATF1, Lg-ATF1, ATF2Saccharomyces cerevisiaeAlcohol Acetyltransferase (AAT)Catalyzes the final step of ester formation. nih.govymdb.ca
MdAAT1Apple (Malus domestica)Alcohol Acetyltransferase (AAT)Responsible for the synthesis of various esters, including 2-methylbutyl acetate, during ripening. mdpi.com
BCATPlants, YeastBranched-Chain Amino Acid AminotransferaseInvolved in the initial steps of converting isoleucine to 2-methylbutanol. wikipedia.orgresearchgate.net
KARI, DHADTomato (Solanum lycopersicum)Ketol-acid reductoisomerase, Dihydroxy-acid dehydrataseEnzymes in the branched-chain amino acid synthesis pathway, influencing precursor availability. nih.gov

Environmental and Developmental Influences on Biosynthesis

The production of 2R-methylbutyl acetate is not solely dictated by an organism's genetic code; it is also highly responsive to its environment and developmental stage. These external and internal factors can significantly modulate the expression of the biosynthetic genes and the activity of their corresponding enzymes.

In fruits, the ripening process is a major developmental cue for the biosynthesis of 2R-methylbutyl acetate. udl.cat In apples, for example, the production of this ester, along with others, increases as the fruit matures. udl.catashs.org This increase is often linked to the plant hormone ethylene (B1197577), which acts as a primary regulator of ripening in many climacteric fruits. researchgate.netresearchgate.net Ethylene has been shown to induce the expression of AAT genes, thereby triggering ester production. researchgate.net Suppressing ethylene production or its perception can lead to a dramatic reduction in ester biosynthesis. researchgate.net

Temperature is another critical environmental factor. For instance, the optimal temperature for most yeast species to grow and ferment is between 20°C and 30°C. researchgate.net Deviations from this range can affect their metabolic output, including the production of aroma compounds. researchgate.netoup.com Similarly, in plants, temperature can influence the activity of enzymes involved in ester formation. uniprot.org Light and nutrient availability are also known to play a role. frontiersin.orgnih.gov In strawberries, the interaction of light and temperature has been shown to affect the production of volatile esters. frontiersin.org

The composition of the growth medium, particularly the availability of nitrogen sources like amino acids, has a profound impact on ester biosynthesis in yeast. The yeast Hanseniaspora guilliermondii produces higher levels of acetate esters in a medium rich in amino acids. researchgate.netoup.com This is because the yeast preferentially uses amino acids as a nitrogen source, leading to the channeling of the resulting keto-acids towards the production of higher alcohols and subsequently acetate esters. researchgate.net Supplementing the fermentation medium with specific amino acids, such as leucine, can increase the production of corresponding esters like isoamyl acetate and 2-methylbutyl acetate. tum.de Conversely, the presence of unsaturated fatty acids in the medium can repress the activity of alcohol acetyltransferases, leading to a decrease in acetate ester production. nih.gov

Table 2: Environmental and Developmental Factors Affecting 2R-Methylbutyl Acetate Biosynthesis

FactorOrganism(s)Effect on BiosynthesisMechanism
Fruit Ripening Apple, Pear, KiwifruitIncreased production of 2R-methylbutyl acetate and other esters. udl.catresearchgate.netEthylene-induced expression of AAT genes. researchgate.net
Temperature Yeast, PlantsInfluences enzyme activity and overall metabolic rate. researchgate.netuniprot.orgOptimal temperature ranges exist for enzyme function. researchgate.net
Light StrawberryCan affect volatile ester production, often in combination with temperature. frontiersin.orgRegulation of gene expression and metabolic pathways.
Nutrient Availability (Nitrogen/Amino Acids) YeastHigh amino acid levels can increase ester production. researchgate.netoup.comtum.dePrecursor availability and channeling of metabolic pathways. researchgate.net
Nutrient Availability (Unsaturated Fatty Acids) YeastRepresses AAT activity, decreasing ester production. nih.govDirect inhibition of enzyme activity.

Chemical Synthesis and Derivatization of 2r Methylbutyl Acetate

Conventional Esterification Methods for Laboratory Synthesis

The most common and conventional method for synthesizing 2-methylbutyl acetate (B1210297) in a laboratory setting is through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the parent alcohol, (2R)-2-methyl-1-butanol, with acetic acid. evitachem.comontosight.ai A strong acid, typically concentrated sulfuric acid, is used in catalytic amounts to protonate the carbonyl oxygen of the acetic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. evitachem.com

The reaction is an equilibrium process. To maximize the yield of the ester, the mixture is typically heated under reflux, which allows the reaction to proceed at a constant temperature without loss of volatile reagents. evitachem.com The removal of water as it forms can also shift the equilibrium toward the products. Following the reaction period, the mixture is cooled, and the crude ester is isolated and purified, often through distillation, to separate it from unreacted starting materials, the acid catalyst, and water. evitachem.com

Table 1: Typical Reagents and Conditions for Fischer Esterification

Role Compound Typical Conditions
Alcohol (2R)-2-methyl-1-butanol Reactant
Carboxylic Acid Glacial Acetic Acid Reactant, often in excess
Catalyst Concentrated Sulfuric Acid (H₂SO₄) Catalytic amount
Process Reflux Heated for 1-2 hours

Stereoselective and Asymmetric Synthesis Approaches

Producing a single enantiomer like 2R-Methylbutyl acetate requires specialized stereoselective methods to avoid the formation of a racemic mixture. These approaches are critical for applications where chirality is key.

Asymmetric synthesis aims to directly produce a specific enantiomer, bypassing the need for resolving a racemic mixture. This is achieved using chiral catalysts that create a stereochemically controlled environment for the reaction. While specific catalysts for 2R-methylbutyl acetate are part of ongoing research, the field of asymmetric synthesis provides established principles.

Developments in this area include the use of transition metal complexes, such as those based on palladium or ruthenium, combined with chiral ligands. nih.govmdpi.com For instance, the catalytic asymmetric synthesis of chiral allylic esters has been successfully demonstrated using chiral palladium(II) catalysts. nih.govorganic-chemistry.org These catalysts guide the reaction pathway to favor the formation of one enantiomer over the other, leading to products with high enantiomeric purity. nih.govorganic-chemistry.org Such methods represent a powerful strategy for the efficient, direct synthesis of chiral esters. acs.org

Table 2: Examples of Concepts in Asymmetric Ester Synthesis

Catalyst Type Reaction Principle Significance
Chiral Palladium(II) Complexes Enantioselective substitution of prochiral alcohols with carboxylic acids. nih.govorganic-chemistry.org Enables high enantiomeric purity and high branched-to-linear product ratios. nih.gov
Ruthenium-based Complexes Used in dynamic kinetic resolution for racemization of chiral alcohols. mdpi.com Allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product. mdpi.com

Enzymatic resolution is a widely used technique for separating racemic mixtures. This method leverages the high stereoselectivity of enzymes, particularly lipases, which can differentiate between the two enantiomers of a chiral substrate. bioline.org.br

In the context of 2R-Methylbutyl acetate, resolution can be achieved by starting with a racemic mixture of 2-methyl-1-butanol (B89646). A lipase (B570770), such as Candida antarctica lipase B (CALB) or Candida rugosa lipase, is used to catalyze an acylation reaction. researchgate.netuniovi.es The enzyme will selectively catalyze the esterification of one enantiomer (e.g., the S-enantiomer) at a much faster rate, leaving the other enantiomer (the R-enantiomer) unreacted. bioline.org.bruniovi.es The resulting mixture of the esterified S-enantiomer and the unreacted R-alcohol can then be separated. This process is known as kinetic resolution. acs.orgrsc.org

Alternatively, one could start with a racemic mixture of 2-methylbutyl acetate and use a lipase to selectively hydrolyze one of the ester enantiomers back to the alcohol, achieving a similar separation. google.com

Table 3: Lipases Used in the Resolution of Chiral Alcohols and Acids

Enzyme Source Organism Application in Resolution
Lipase B (CALB) Candida antarctica Enantioselective esterification of racemic alcohols or acids. researchgate.netuniovi.es
Lipase (CRL) Candida rugosa Selective hydrolysis of racemic esters. researchgate.netuniovi.es
Lipase PS Pseudomonas fluorescens Used for transesterification reactions with high reactivity. core.ac.uk

Functional Group Transformations and Derivatization

2R-Methylbutyl acetate can undergo various reactions involving its ester functional group, leading to the formation of different compounds.

Ester hydrolysis is the cleavage of the ester bond to yield the parent alcohol and carboxylic acid. wikipedia.orglibretexts.org This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. libretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is an equilibrium and does not proceed to completion unless one of the products is removed. wikipedia.orglibretexts.org The products are (2R)-2-methyl-1-butanol and acetic acid.

Base-Catalyzed Hydrolysis (Saponification) : This process uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt. masterorganicchemistry.com The final products are (2R)-2-methyl-1-butanol and sodium acetate. libretexts.orgmasterorganicchemistry.com

The oxidation and reduction of compounds structurally related to 2R-methylbutyl acetate, such as its parent alcohol and acid, are fundamental transformations.

Oxidation : The parent primary alcohol, (2R)-2-methyl-1-butanol, can be oxidized to different products depending on the oxidizing agent used. brainly.com

Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) results in the formation of the corresponding aldehyde, (2R)-2-methylbutanal. orgsyn.orgquora.com

Using a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or chromic acid, will oxidize the primary alcohol first to the aldehyde, which is then further oxidized to the carboxylic acid, (2R)-2-methylbutanoic acid. brainly.combrainly.com

Reduction :

The parent carboxylic acid, acetic acid, can be reduced to its primary alcohol, ethanol (B145695), using a strong reducing agent like lithium aluminum hydride (LiAlH₄). vaia.comyoutube.comdoubtnut.com

The ester 2R-methylbutyl acetate itself can also be reduced. Using a powerful reducing agent like LiAlH₄ will cleave the ester and reduce the acyl portion, yielding two alcohols: ethanol and (2R)-2-methyl-1-butanol. geeksforgeeks.org

To achieve a partial reduction of the ester to an aldehyde, a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) is used, typically at low temperatures (-78 °C), which can convert the ester to an aldehyde and the corresponding alcohol. geeksforgeeks.orgchemistrysteps.com

Table 4: Summary of Related Redox Reactions

Starting Material Reagent(s) Product(s) Transformation
(2R)-2-methyl-1-butanol Pyridinium Chlorochromate (PCC) (2R)-2-methylbutanal Mild Oxidation
(2R)-2-methyl-1-butanol Potassium Dichromate (K₂Cr₂O₇) (2R)-2-methylbutanoic acid Strong Oxidation
Acetic Acid Lithium Aluminum Hydride (LiAlH₄) Ethanol Reduction
2R-Methylbutyl Acetate Lithium Aluminum Hydride (LiAlH₄) Ethanol and (2R)-2-methyl-1-butanol Reduction

Derivatization Strategies for Analytical and Synthetic Purposes

The chemical modification of a target analyte, or derivatization, is a common strategy employed in analytical chemistry to enhance detection, improve separation, and confer properties suitable for specific instrumental methods. researchgate.netresearch-solution.com For chiral molecules like 2R-methylbutyl acetate, derivatization is a powerful tool for determining enantiomeric purity and can also be integral to synthetic pathways where the chiral moiety is used as a building block. The primary goals of derivatizing 2R-methylbutyl acetate or its immediate precursor, (R)-2-methyl-1-butanol, include improving chromatographic properties, enabling the separation of enantiomers, and facilitating the synthesis of more complex chiral molecules. jfda-online.com

Derivatization for Analytical Applications

The analysis of enantiomers often requires converting them into diastereomers using a chiral derivatizing agent (CDA). jfda-online.com These resulting diastereomers possess different physical properties, allowing for their separation using standard, non-chiral analytical techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. jfda-online.comscielo.br Much of the analytical derivatization research has focused on the parent alcohol, 2-methyl-1-butanol, as its enantiomeric purity directly dictates the purity of the resulting 2-methylbutyl acetate.

One notable strategy involves the formation of diastereomeric esters for analysis by ¹H-NMR spectroscopy. scielo.brscielo.br In a study examining the stereochemical analysis of 2-methyl-1-butanol, L-valine was used as a chiral derivatizing agent to produce diastereomeric esters. scielo.br The resulting epimers exhibited distinct chemical shift differences in their ¹H-NMR spectra, which allowed for the unambiguous assignment of the alcohol's absolute configuration and the determination of its enantiomeric composition without causing racemization during the derivatization process. scielo.brscielo.br The observed chemical shift differences for the pro-R and pro-S protons of the diastereomeric 2-methylbutyl valine esters are detailed below.

Table 1: ¹H-NMR Chemical Shift Differences (Δν) for Diastereomeric L-Valine Esters of 2-Methyl-1-butanol scielo.br
DiastereomerConfigurationChemical Shift Difference (ΔνAB) in ppmDescription
(S,R)-esterL-valine + (R)-2-methyl-1-butanol0.12 ppmChemical shifts for pro-R and pro-S protons are farther apart.
(S,S)-esterL-valine + (S)-2-methyl-1-butanol0.05 ppmChemical shifts for pro-R and pro-S protons are closer together.

For gas chromatographic analysis, derivatization primarily aims to increase the volatility and thermal stability of analytes while reducing their polarity. researchgate.net Acylation is a frequently used technique to convert alcohols into less polar, more volatile esters. nih.gov While 2R-methylbutyl acetate is already an ester, its precursor alcohol is often derivatized to improve its separation on chiral GC columns. The conversion of chiral alcohols to their corresponding acetate or trifluoroacetate (B77799) derivatives can enhance resolution. nih.govnih.gov A simple and efficient method for this derivatization uses iodine as a catalyst.

Table 2: Iodine-Catalyzed Acylation of Chiral Alcohols for GC Analysis nih.gov
ParameterCondition
Alcohol2 mmol
Acylating ReagentAcetic acid or Trifluoroacetic acid (3 mmol)
CatalystIodine (0.06 mmol)
Drying AgentAnhydrous Na₂SO₄ (0.02 mmol)
Temperature100°C
Time48 h

Note: While acetic acid was found to cause no isomerization, partial isomerization was observed with trifluoroacetic acid, making it a critical consideration for accurate enantiomeric analysis. nih.gov

Derivatization for Synthetic Purposes

In organic synthesis, chiral molecules like (R)-2-methyl-1-butanol, the alcohol precursor to 2R-methylbutyl acetate, are valuable as chiral synthons or building blocks. researchgate.net The acetate group in 2R-methylbutyl acetate can function as a protecting group for the hydroxyl functionality, which can be selectively removed (deprotected) to allow the chiral alcohol to participate in subsequent synthetic transformations.

A key application of this chiral building block is in the synthesis of optically active pheromones. researchgate.net For example, optically active (R)-(+)-2-methylbutan-1-ol has been prepared via chemoenzymatic synthesis and subsequently used as a synthon to produce (R)-10-methyldodecan-1-yl acetate, the sex pheromone of the leafroller moth Adoxophyes sp. researchgate.net In this context, the (R)-2-methylbutyl moiety is incorporated into a larger molecular framework, demonstrating its utility in constructing complex, stereochemically defined target molecules. The ability to convert these chiral alcohols into other functional groups, such as carboxylic acids, with full retention of stereochemistry further broadens their synthetic utility. researchgate.net

Advanced Analytical Methodologies for 2r Methylbutyl Acetate Research

Sample Preparation and Extraction Techniques for Volatile Analysis

The accurate analysis of volatile compounds such as 2R-Methylbutyl acetate (B1210297) is critically dependent on the sample preparation and extraction techniques employed. These initial steps are designed to isolate and concentrate the analyte from the sample matrix, thereby enhancing detection sensitivity and minimizing interference. For volatile analysis, methods that sample the vapor phase in equilibrium with the sample, known as headspace techniques, are particularly advantageous as they are typically solvent-free and prevent non-volatile matrix components from contaminating the analytical system. chromatographyonline.com

Headspace Analysis Methodologies

Headspace analysis is a robust technique for the determination of volatile and semi-volatile organic compounds (VOCs) in liquid and solid samples. chromatographyonline.com The fundamental principle involves the analysis of the gas phase (headspace) that is in equilibrium with the sample phase in a sealed container. scioninstruments.com This methodology is particularly well-suited for the analysis of aroma compounds like 2R-Methylbutyl acetate in complex matrices. The two primary modes of headspace analysis are static and dynamic. scioninstruments.combgb-analytik.com

Static Headspace Analysis (SHS)

In SHS, the sample is placed in a sealed vial and heated to a specific temperature for a set period to allow the volatile compounds to partition between the sample matrix and the headspace. chromatographyonline.com Once equilibrium is reached, a fixed volume of the headspace gas is extracted and injected into a gas chromatograph (GC) for analysis. scioninstruments.com The concentration of the analyte in the gas phase is proportional to its concentration in the original sample, governed by the partition coefficient (K). chromatographyonline.com

Key parameters that require optimization in SHS include incubation temperature, equilibration time, and the phase ratio (volume of headspace to the volume of the sample). chromatographyonline.com For volatile esters like 2R-Methylbutyl acetate, careful optimization of these parameters is crucial for achieving reproducible and accurate results. The addition of salts, such as sodium chloride, can be employed to decrease the solubility of polar analytes in aqueous matrices, thereby increasing their concentration in the headspace. alsenvironmental.co.uk

Dynamic Headspace Analysis (DHS)

Dynamic headspace analysis, also known as purge and trap, offers enhanced sensitivity compared to the static method. chromatographyonline.com In this technique, an inert gas is continuously passed through the sample, purging the volatile compounds from the headspace. These purged volatiles are then concentrated on an adsorbent trap. scioninstruments.com Following the collection period, the trap is rapidly heated to desorb the analytes, which are then transferred to the GC column. gcms.cz

DHS is more exhaustive than SHS, allowing for the detection of trace-level compounds. chromatographyonline.com It provides a broader profile of volatiles, including both highly volatile and semi-volatile compounds. chromatographyonline.com The choice between SHS and DHS depends on the concentration of 2R-Methylbutyl acetate in the sample and the required sensitivity of the analysis. grupobiomaster.com

FeatureStatic Headspace (SHS)Dynamic Headspace (DHS)
Principle Equilibrium-based sampling of the headspace. scioninstruments.comExhaustive extraction by purging with inert gas. scioninstruments.com
Sensitivity Lower, suitable for higher concentration analytes. grupobiomaster.comHigher, ideal for trace-level analysis. chromatographyonline.com
Extraction A fixed aliquot of headspace gas is taken. scioninstruments.comVolatiles are concentrated on an adsorbent trap. scioninstruments.com
Complexity Simpler and faster. bgb-analytik.comMore complex, involves trapping and desorption steps. gcms.cz
Applications Routine quality control, analysis of major volatiles. chromatographyonline.comFlavor and fragrance profiling, trace contaminant analysis. chromatographyonline.com

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds, including esters like 2R-Methylbutyl acetate, from various matrices. researchgate.netmdpi.com The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample, where analytes partition from the gas phase onto the fiber coating. respiratoryresearch.com After a set extraction time, the fiber is retracted and transferred to the injection port of a GC for thermal desorption and analysis. gcms.cz

The selection of the appropriate SPME fiber is critical for successful analysis and depends on the polarity and volatility of the target analyte. gcms.cz For acetate esters, which are of medium polarity, various fiber coatings can be considered.

Fiber CoatingAbbreviationProperties and Applications for Volatile Esters
Polydimethylsiloxane PDMSNon-polar coating, suitable for non-polar and volatile compounds. A 100 µm film thickness is often used for highly volatile compounds. sigmaaldrich.com
Polyacrylate PAPolar coating, effective for extracting polar analytes like more polar esters and alcohols. sigmaaldrich.comdoi.org
Polydimethylsiloxane/Divinylbenzene PDMS/DVBBipolar coating, suitable for a wide range of analytes including polar volatiles like alcohols and esters. respiratoryresearch.comsigmaaldrich.com
Divinylbenzene/Carboxen/Polydimethylsiloxane DVB/CAR/PDMSBipolar coating with a porous solid adsorbent (Carboxen), ideal for a broad range of volatiles and semi-volatiles, including trace-level flavor compounds. embrapa.brresearchgate.net

Several experimental parameters must be optimized to achieve high extraction efficiency and reproducibility. These include the choice of fiber coating, extraction time and temperature, sample agitation, and the addition of salt to the sample matrix. researchgate.net For instance, increasing the extraction temperature generally increases the vapor pressure of analytes, but it can also decrease the partition coefficient between the fiber and the headspace. researchgate.net Therefore, a balance must be found.

Research on the volatile profiles of fermented beverages and fruits frequently employs HS-SPME-GC-MS to quantify various esters. nih.govnih.gov For example, in the analysis of cider, a CAR/PDMS fiber was used to isolate compounds including isoamyl acetate and hexyl acetate. nih.gov In the analysis of wine volatiles, a DVB/CAR/PDMS fiber was used for the headspace sampling of compounds including ethyl acetate, isoamyl acetate, and ethyl hexanoate. embrapa.br These established methods for similar acetate esters provide a strong foundation for developing a robust analytical procedure for 2R-Methylbutyl acetate.


Ecological Roles and Environmental Fate of 2r Methylbutyl Acetate

Occurrence and Contribution to Natural Volatile Profiles

2R-Methylbutyl acetate (B1210297) is a chiral ester that contributes to the natural scent and flavor profiles of numerous organisms. As a volatile organic compound (VOC), it is released into the atmosphere from both plants and microbial sources, playing a significant role in their ecological interactions.

2R-Methylbutyl acetate is a well-documented component of the aroma profile of many fruits and plants, where it imparts characteristic fruity and sweet notes. fragranceconservatory.com Its presence is a key factor in the sensory perception and consumer acceptability of these fruits. nih.gov The compound has been identified as an important volatile in apples, contributing to their complex scent and flavor. mdpi.comwikipedia.orgfoodb.ca In addition to apples, it is found in melons, particularly in climacteric aromatic lines where esters are the predominant aroma compounds. nih.gov

Table 1: Occurrence of 2-Methylbutyl Acetate in Plant Volatiles

Plant/FruitAroma ContributionReferences
Apple (Malus pumila)Fruity scent and flavor fragranceconservatory.commdpi.comwikipedia.orgfoodb.ca
Melon (Cucumis melo L.)General fruity aroma profile nih.govnih.gov
Pear (Pyrus communis L.)Part of the blend of impact volatiles nih.govmdpi.com
Jackfruit (Artocarpus heterophyllus L.)Fermented-fruity, banana notes core.ac.uk
PimentosNatural volatile component fragranceconservatory.com
Figs (Ficus carica)Detected as a volatile component foodb.ca

2R-Methylbutyl acetate is a significant metabolite produced by various microorganisms, particularly yeasts, during fermentation. nih.gov It is classified as an acetate ester, which is formed by yeast cells reacting a higher alcohol (in this case, 2-methyl-1-butanol) with acetyl-CoA. escarpmentlabs.com This process is a major contributor to the desirable fruity aromas in fermented beverages like wine and beer. escarpmentlabs.comawri.com.au

The yeast Saccharomyces cerevisiae is known to produce 2-methylbutyl acetate as part of its metabolome. nih.gov In wine fermentation, this compound, along with others like isoamyl acetate and ethyl acetate, is responsible for the fruity and banana-like notes that characterize many wine styles. awri.com.auresearchgate.net The specific yeast strain and fermentation conditions significantly influence the final concentration of these esters. awri.com.au Similarly, in the context of fruit microbiomes, the interaction between yeasts like S. cerevisiae and acetic acid bacteria can lead to the production of a variety of acetate esters, including 2-methylbutyl acetate, which influences the behavior of insects like Drosophila. nih.gov Research into non-Saccharomyces yeasts, such as Hanseniaspora uvarum, also shows their capacity to produce a range of acetate esters, including 2-methylbutyl acetate, during must fermentation. researchgate.net

Table 2: 2-Methylbutyl Acetate in Microbial Fermentation

MicroorganismProcess/ContextRole/ObservationReferences
Saccharomyces cerevisiaeGeneral MetaboliteIdentified as a metabolite produced by the yeast. nih.gov
Yeasts (general)Wine & Beer FermentationContributes fruity, banana-like aromas to the final product. escarpmentlabs.comawri.com.au
Hanseniaspora uvarumMüller-Thurgau Must FermentationProduces 2-methylbutyl acetate along with other acetate esters. researchgate.net
S. cerevisiae & Acetic Acid BacteriaFruit Microbiome Co-cultureProduction of acetate esters that attract insects. nih.gov

Environmental Transformation and Degradation Pathways

While specific studies detailing the environmental fate of the 2R-isomer of methylbutyl acetate are limited, the degradation pathways can be inferred from the known behavior of acetate esters as a chemical class.

Acetate esters are generally considered to be readily biodegradable in the environment. chemicalbook.comnih.gov The primary mechanism for the biodegradation of esters is enzymatic hydrolysis, carried out by esterase enzymes produced by a wide range of microorganisms in soil and water. This process cleaves the ester bond, breaking down 2R-methylbutyl acetate into acetic acid and 2-methyl-1-butanol (B89646). These resulting products are common, simple organic molecules that can be readily utilized by microbes as carbon sources and further metabolized. nih.gov The chirality of the molecule may influence the rate of degradation, as microbial enzymes can exhibit stereoselectivity, potentially degrading one enantiomer faster than the other. researchgate.net This enantioselective degradation has been observed for other chiral pollutants, leading to a shift in the enantiomeric ratio in the environment. researchgate.net

In addition to biodegradation, 2R-methylbutyl acetate can undergo abiotic degradation. The principal abiotic pathway is hydrolysis, where the compound reacts with water to split into its constituent alcohol and acid. guidechem.com This reaction can be catalyzed by acids or bases. While acetate esters are generally stable at neutral pH, the rate of hydrolysis increases under acidic or alkaline conditions. organic-chemistry.org Volatilization is another important process for compounds like 2-methylbutyl acetate, which can move from water or soil surfaces into the atmosphere. nih.gov Once in the air, it is expected to be broken down by photochemical reactions.

Interplay in Chemical Ecology and Interspecies Communication

Volatile compounds like 2R-methylbutyl acetate are crucial mediators of interactions between organisms. The production of esters by yeast in ripening fruit is believed to serve as a signal to attract insects, such as fruit flies (Drosophila). escarpmentlabs.comnih.gov This attraction is mutually beneficial: the insects gain a food source, and in the process, they act as vectors, dispersing the yeast to new environments. escarpmentlabs.com

The stereochemistry of a molecule is often critical in chemical communication, as biological receptors are typically chiral and can differentiate between enantiomers. nih.govnih.gov While direct research on the specific role of the 2R-isomer of methylbutyl acetate in insect attraction is not widely available, the principles of chemical ecology suggest its chirality is significant. Many insects use specific enantiomers of chiral molecules as pheromones for mating and communication. nih.gov For example, different species may respond to different enantiomers of the same compound, allowing for species-specific signaling. It is plausible that the specific 2R configuration of methylbutyl acetate is recognized by the olfactory systems of particular insect species, eliciting a specific behavioral response that would differ from the response to its S-enantiomer or a racemic mixture.

Future Research Directions and Unexplored Avenues for 2r Methylbutyl Acetate

Development of Novel Biocatalytic and Sustainable Synthetic Routes

The chemical synthesis of 2R-Methylbutyl acetate (B1210297) often relies on traditional esterification methods that can involve harsh conditions and environmentally challenging catalysts. The principles of green chemistry are driving research towards more sustainable alternatives, with biocatalysis emerging as a highly promising approach. nih.gov Future research in this area should focus on several key aspects.

Enzymatic synthesis, particularly using lipases and esterases, offers a green alternative for producing chiral esters. youtube.comguidechem.com These biocatalysts operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and reduce the formation of by-products. guidechem.com Research should be directed towards identifying and engineering novel enzymes with enhanced stability, activity, and stereospecificity for the synthesis of the 2R-enantiomer. The use of immobilized enzymes is a critical area for development, as it improves catalyst reusability, simplifies product purification, and enhances operational stability, making the process more economically viable for industrial applications. acs.orgnih.gov

Furthermore, exploring sustainable sources for the precursor molecules, (2R)-2-methylbutan-1-ol and acetyl-CoA, is essential. This includes the utilization of renewable feedstocks and the development of microbial fermentation processes specifically designed to produce these precursors in high yields. nih.govlibretexts.org The integration of biocatalytic esterification with microbial precursor synthesis in a one-pot or cascaded reaction system represents a frontier in sustainable chemical production.

Key research objectives in this area are summarized below:

Research ObjectiveRationalePotential Impact
Screening for Novel Lipases/Esterases Discover enzymes with higher specificity and efficiency for 2R-Methylbutyl acetate synthesis.Increased yield and enantiomeric purity of the final product.
Enzyme Immobilization Techniques Improve the stability, reusability, and cost-effectiveness of biocatalysts.Facilitates industrial-scale, continuous production processes.
Solvent-Free Reaction Systems Minimize environmental impact by eliminating organic solvents.Aligns with green chemistry principles and reduces downstream processing costs. hmdb.ca
Renewable Precursor Sourcing Develop fermentation or bio-based routes to (2R)-2-methylbutan-1-ol and acetyl-CoA.Reduces reliance on petrochemical feedstocks and enhances sustainability.

Innovations in Stereoselective Analytical Techniques

The distinct sensory properties and biological activities of enantiomers necessitate precise and reliable analytical methods to determine the enantiomeric purity of 2R-Methylbutyl acetate. While chiral gas chromatography (GC) is the current standard, there is significant room for innovation to enhance sensitivity, resolution, and throughput. youtube.comnih.gov

Future research should focus on the development of novel chiral stationary phases (CSPs) for GC. hmdb.ca Cyclodextrin-based CSPs are widely used for separating chiral flavor compounds, but designing new derivatives could offer improved selectivity and thermal stability, allowing for better resolution of the R and S enantiomers of methylbutyl acetate. mdpi.comthegoodscentscompany.com The exploration of multidimensional gas chromatography (MDGC), where two columns with different selectivities are coupled, could provide superior separation of the target enantiomer from complex matrices, such as essential oils or food extracts.

Beyond GC, other chromatographic techniques warrant further investigation. Supercritical fluid chromatography (SFC) is emerging as a powerful and green alternative to high-performance liquid chromatography (HPLC) for chiral separations, offering faster analysis times and reduced consumption of organic solvents. chemicalbook.comhaz-map.com Capillary electrophoresis (CE), with the use of novel chiral selectors, also presents a high-efficiency method for enantioseparation that requires minimal sample volume. acs.orgnih.gov

Innovations in this field should aim to achieve the following:

TechniqueArea of InnovationDesired Outcome
Gas Chromatography (GC) Development of novel Chiral Stationary Phases (CSPs) with enhanced selectivity for acetate esters.Improved baseline separation of R and S enantiomers, leading to more accurate quantification. hmdb.ca
Multidimensional GC (MDGC) Optimization of column combinations and heart-cutting techniques for complex sample analysis.Enhanced resolution and identification of trace enantiomers in natural extracts.
Supercritical Fluid Chromatography (SFC) Screening of new chiral columns and modifiers compatible with supercritical CO2.Faster, more sustainable, and cost-effective chiral analysis compared to HPLC. chemicalbook.com
Capillary Electrophoresis (CE) Synthesis of new chiral selectors (e.g., modified cyclodextrins, chiral ionic liquids).High-efficiency, high-resolution separations with minimal sample and reagent consumption. nih.gov

Deeper Elucidation of Complex Biosynthetic and Regulatory Networks in Diverse Organisms

2R-Methylbutyl acetate is a naturally occurring volatile compound found in various fruits, plants, and fermented beverages. haz-map.comnih.gov Its biosynthesis is part of a complex metabolic network, and a deeper understanding of these pathways and their regulation is crucial for metabolic engineering and quality control in food production.

In plants and microorganisms, the synthesis of 2R-Methylbutyl acetate is catalyzed by alcohol acyltransferases (AATs), which condense (2R)-2-methylbutan-1-ol with acetyl-CoA. researchgate.net The alcohol precursor is derived from the catabolism of the amino acid isoleucine via the Ehrlich pathway, while acetyl-CoA is a central metabolite derived primarily from carbohydrate metabolism. acs.org

Future research must move beyond identifying the core enzymes to elucidating the intricate regulatory networks that control the flux through these pathways. This involves:

Transcriptional Regulation: Identifying specific transcription factors (e.g., MYB, NAC, WRKY families in plants) that control the expression of AAT genes and other genes in the precursor supply pathways in response to developmental cues (like fruit ripening) and environmental stimuli. youtube.comresearchgate.net

Metabolic Flux Analysis: Quantifying the flow of carbon from primary metabolism (e.g., glycolysis) to the synthesis of both the alcohol and acetyl-CoA precursors. This will help identify rate-limiting steps and potential targets for genetic modification to enhance production.

Comparative Genomics and Metabolomics: Analyzing different species and varieties of plants and yeast that produce varying levels of 2R-Methylbutyl acetate to identify novel genes and regulatory elements involved in its biosynthesis. youtube.com

Unraveling these complex networks will enable the targeted genetic modification of crops to enhance desirable flavor profiles or the engineering of microbial cell factories for the overproduction of this valuable chiral ester. libretexts.orgnih.gov

Comprehensive Studies on Environmental Persistence and Transformation Mechanisms

As the industrial use of 2R-Methylbutyl acetate increases, a thorough understanding of its environmental fate becomes imperative. Flavor and fragrance compounds can be released into the environment through various channels, and their persistence, potential for bioaccumulation, and transformation products need to be assessed.

The primary degradation pathway for esters in the environment is hydrolysis, which cleaves the ester bond to yield the parent alcohol (2-methylbutanol) and carboxylic acid (acetic acid). libretexts.org The rate of this abiotic process is highly dependent on environmental factors such as pH and temperature. However, comprehensive kinetic data for 2R-Methylbutyl acetate under various environmental conditions are currently lacking.

Biodegradation is expected to be a significant transformation mechanism. Microorganisms in soil and water can utilize simple esters as a source of carbon and energy. Future research should focus on isolating and characterizing microbial consortia or specific strains capable of degrading 2R-Methylbutyl acetate. Identifying the enzymatic pathways involved in its breakdown and elucidating the structure of any intermediate metabolites are crucial for a complete environmental risk assessment.

Furthermore, as a volatile organic compound (VOC), its fate in the atmosphere, including potential reactions with atmospheric oxidants like hydroxyl radicals (photolysis), should be investigated. nih.gov A comprehensive understanding of these processes is necessary to model its environmental distribution and persistence accurately.

Key research questions to be addressed include:

What are the hydrolysis rate constants for 2R-Methylbutyl acetate under different pH and temperature conditions found in soil and aquatic environments?

Which microbial species are primarily responsible for its biodegradation, and what are the metabolic pathways involved?

What are the primary transformation products of both biotic and abiotic degradation, and what is their environmental impact?

What is the atmospheric lifetime of 2R-Methylbutyl acetate with respect to photolytic degradation?

Addressing these questions will provide the necessary data to ensure the environmentally responsible use of 2R-Methylbutyl acetate in commercial applications.

Q & A

Q. What experimental controls are essential for kinetic studies of 2R-Methylbutyl acetate hydrolysis?

  • Methodological Answer : Include:
  • Blank Reactions : Exclude catalyst to assess non-enzymatic hydrolysis.
  • Internal Standards : Deuterated analogs (e.g., D₃-acetate) for quantification.
  • pH Buffers : Maintain constant pH (e.g., phosphate buffer, pH 7.4).
    Monitor via UV-Vis (esterase-coupled assays) or LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.